molecular formula C15H14ClNO2 B1431238 Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate CAS No. 64035-45-6

Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate

Cat. No.: B1431238
CAS No.: 64035-45-6
M. Wt: 275.73 g/mol
InChI Key: CVSKQIKCDVJBKD-UHFFFAOYSA-N
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Description

Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate is a chemical compound belonging to the class of picolinates. Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a phenyl group attached to the picolinate core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate typically involves the chloromethylation of a suitable picolinate precursor. One common method involves the reaction of 6-methyl-3-methyl-4-phenylpicolinate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The phenyl group can undergo hydrogenation in the presence of a suitable catalyst to yield a cyclohexyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst under mild pressure.

Major Products:

    Nucleophilic Substitution: Substituted picolinates with various functional groups.

    Oxidation: Carboxylated picolinate derivatives.

    Reduction: Cyclohexyl-substituted picolinates.

Scientific Research Applications

Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or induction of DNA damage.

Comparison with Similar Compounds

    Methyl 6-(bromomethyl)-3-methyl-4-phenylpicolinate: Similar structure but with a bromomethyl group instead of a chloromethyl group. It may exhibit different reactivity and biological activity.

    Methyl 6-(hydroxymethyl)-3-methyl-4-phenylpicolinate: Contains a hydroxymethyl group, which can undergo different types of chemical reactions compared to the chloromethyl group.

    Methyl 6-(methoxymethyl)-3-methyl-4-phenylpicolinate: Features a methoxymethyl group, which may affect its solubility and reactivity.

Uniqueness: Methyl 6-(chloromethyl)-3-methyl-4-phenylpicolinate is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 6-(chloromethyl)-3-methyl-4-phenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-13(11-6-4-3-5-7-11)8-12(9-16)17-14(10)15(18)19-2/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSKQIKCDVJBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1C(=O)OC)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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